(1E)-indan-1-one oxime (1E)-indan-1-one oxime
Brand Name: Vulcanchem
CAS No.: 3349-60-8
VCID: VC8455518
InChI: InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9-
SMILES: C1CC(=NO)C2=CC=CC=C21
Molecular Formula: C9H9NO
Molecular Weight: 147.17 g/mol

(1E)-indan-1-one oxime

CAS No.: 3349-60-8

Cat. No.: VC8455518

Molecular Formula: C9H9NO

Molecular Weight: 147.17 g/mol

* For research use only. Not for human or veterinary use.

(1E)-indan-1-one oxime - 3349-60-8

Specification

CAS No. 3349-60-8
Molecular Formula C9H9NO
Molecular Weight 147.17 g/mol
IUPAC Name (NZ)-N-(2,3-dihydroinden-1-ylidene)hydroxylamine
Standard InChI InChI=1S/C9H9NO/c11-10-9-6-5-7-3-1-2-4-8(7)9/h1-4,11H,5-6H2/b10-9-
Standard InChI Key ATEGUFMEFAGONB-MDZDMXLPSA-N
Isomeric SMILES C1C/C(=N\O)/C2=CC=CC=C21
SMILES C1CC(=NO)C2=CC=CC=C21
Canonical SMILES C1CC(=NO)C2=CC=CC=C21

Introduction

Synthesis and Structural Characteristics

Synthetic Routes

(1E)-Indan-1-one oxime is synthesized via oximation of 1-indanone. A typical procedure involves reacting 1-indanone with hydroxylamine hydrochloride in methanol under basic conditions (4 N NaOH) at -10°C, yielding a mixture of E- and Z-isomers (95% combined yield) . Subsequent tosylation with p-toluenesulfonyl chloride in acetone produces the corresponding tosylate derivatives, which undergo Beckmann rearrangement in the presence of Lewis acids.

Table 1: Optimization of Beckmann Rearrangement Conditions

CatalystSolventTemperatureYield (%)
AlCl₃CH₂Cl₂-40°C → rt91
Polyphosphoric Acid-110°C20
H₂SO₄-rt10

Aluminum chloride in dichloromethane at low temperatures (-40°C to room temperature) maximizes yield (91%) while minimizing side reactions .

Structural Confirmation

X-ray crystallography and spectroscopic methods validate the E-configuration. Key spectral data include:

  • IR (KBr): 3170 cm⁻¹ (O-H stretch), 1660 cm⁻¹ (C=N stretch) .

  • ¹H NMR (CDCl₃): δ 7.58–7.53 (m, 1H, aromatic), 3.03–2.92 (m, 4H, cyclopentane CH₂), 2.28 (s, 3H, CH₃ in 4-methyl derivative) .

  • MS (EI): m/z 161 (M⁺ for 4-methyl derivative) .

The InChI key (ATEGUFMEFAGONB-KTKRTIGZSA-N) and SMILES (C1C/C(=N/O)/C2=CC=CC=C21) further specify its stereochemistry .

Beckmann Rearrangement and Reaction Mechanisms

Reaction Pathways

The Beckmann rearrangement of (1E)-indan-1-one oxime tosylates proceeds via a nitrilium ion intermediate. Aluminum chloride facilitates the cleavage of the N-O bond, generating a carbocation that undergoes ring expansion to form hydrocarbostyril .

Mechanistic Insights:

  • At temperatures below -7°C, isomerization via C-N bond rotation (kᵣ ≈ 1.6 × 10⁻³ s⁻¹) is rate-limiting, favoring the trans-product .

  • Above -7°C, cis-product formation (k꜀ ≈ 3.8 × 10⁻³ s⁻¹) dominates due to altered transition-state energetics .

Table 2: Temperature-Dependent Product Distribution

Temperature (°C)trans-Product (%)cis-Product (%)
-40982
-78515
256040

PM3 calculations suggest that the trans-transition state (2TS(M)) is 2.3 kcal/mol lower in energy than the cis-counterpart (11TS(M)) .

Spectroscopic and Analytical Data

Spectroscopic Profiles

  • ¹³C NMR (CDCl₃): δ 162.8 (C=N), 145.9 (aromatic C), 25.7 (cyclopentane CH₂) .

  • UV-Vis (MeOH): λₘₐₓ 254 nm (π→π* transition of aromatic system) .

Table 3: Comparative Spectroscopic Data for Derivatives

DerivativeIR (C=N, cm⁻¹)¹H NMR (δ, ppm)
4-Methyl16602.28 (s, CH₃)
6-Nitro15908.28 (d, J=2.0 Hz, Ar)
4-Methoxy15953.86 (s, OCH₃)

Applications and Derivatives in Organic Synthesis

Pharmacological Intermediates

(1E)-Indan-1-one oxime derivatives are precursors to 6-nitroquipazine, a potent serotonin transporter inhibitor. Nitration of 1-indanone yields 6-nitro-1-indanone (9:1 regioselectivity), which is subsequently oximated and rearranged .

Functionalized Derivatives

  • 4-Methyl Derivative: Synthesized via Fries rearrangement of dihydrocoumarin, followed by O-methylation (90% yield) .

  • 6-Nitro Derivative: Nitration with HNO₃/H₂SO₄ at -10°C affords 6-nitro-1-indanone, which undergoes oximation (94% yield) .

Table 4: Yield Optimization for Key Derivatives

DerivativeReaction ConditionsYield (%)
4-MethoxyAlCl₃, DMF, 120°C90
6-NitroHNO₃/H₂SO₄, -10°C85
TosylateTsCl, NaOH, acetone, -10°C96

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